molecular formula C14H22N4O B6645207 2-(aminomethyl)-N-(1,2-dimethylpiperidin-4-yl)pyridine-4-carboxamide

2-(aminomethyl)-N-(1,2-dimethylpiperidin-4-yl)pyridine-4-carboxamide

Cat. No. B6645207
M. Wt: 262.35 g/mol
InChI Key: BYHAEYKWLAHVLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(aminomethyl)-N-(1,2-dimethylpiperidin-4-yl)pyridine-4-carboxamide, also known as ADRAFINIL, is a synthetic nootropic compound that was developed in the 1970s by a French pharmaceutical company. It is a prodrug for Modafinil, which means that it is metabolized in the liver to produce Modafinil. ADRAFINIL has been shown to have a number of potential benefits, including improved cognitive function, increased wakefulness, and enhanced memory.

Mechanism of Action

The exact mechanism of action of 2-(aminomethyl)-N-(1,2-dimethylpiperidin-4-yl)pyridine-4-carboxamide is not fully understood, but it is thought to work by increasing the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. These neurotransmitters are involved in regulating wakefulness, attention, and memory. 2-(aminomethyl)-N-(1,2-dimethylpiperidin-4-yl)pyridine-4-carboxamide is also thought to increase the activity of certain enzymes in the liver, which leads to the production of Modafinil.
Biochemical and Physiological Effects:
2-(aminomethyl)-N-(1,2-dimethylpiperidin-4-yl)pyridine-4-carboxamide has been shown to increase wakefulness and reduce fatigue in humans. It has also been shown to improve cognitive function, including memory, attention, and learning. 2-(aminomethyl)-N-(1,2-dimethylpiperidin-4-yl)pyridine-4-carboxamide has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. It has also been shown to increase the activity of certain enzymes in the liver, which leads to the production of Modafinil.

Advantages and Limitations for Lab Experiments

2-(aminomethyl)-N-(1,2-dimethylpiperidin-4-yl)pyridine-4-carboxamide has a number of advantages for lab experiments, including its ability to improve cognitive function and increase wakefulness in animal models. However, it is important to note that 2-(aminomethyl)-N-(1,2-dimethylpiperidin-4-yl)pyridine-4-carboxamide is a prodrug for Modafinil, which means that it is metabolized in the liver to produce Modafinil. This can make it difficult to determine the exact effects of 2-(aminomethyl)-N-(1,2-dimethylpiperidin-4-yl)pyridine-4-carboxamide on its own, as opposed to the effects of Modafinil.

Future Directions

There are a number of potential future directions for research on 2-(aminomethyl)-N-(1,2-dimethylpiperidin-4-yl)pyridine-4-carboxamide. One area of interest is the potential neuroprotective effects of 2-(aminomethyl)-N-(1,2-dimethylpiperidin-4-yl)pyridine-4-carboxamide, particularly in the treatment of Alzheimer's disease. Another area of interest is the potential use of 2-(aminomethyl)-N-(1,2-dimethylpiperidin-4-yl)pyridine-4-carboxamide as a treatment for sleep disorders such as narcolepsy and obstructive sleep apnea. Additionally, further research is needed to fully understand the mechanism of action of 2-(aminomethyl)-N-(1,2-dimethylpiperidin-4-yl)pyridine-4-carboxamide and to determine its potential benefits and limitations for cognitive enhancement and wakefulness.

Synthesis Methods

2-(aminomethyl)-N-(1,2-dimethylpiperidin-4-yl)pyridine-4-carboxamide is synthesized by the reaction of benzhydryl chloride with 4-amino-2-methylpyridine to produce 2-benzhydrylamino-2-methylpropanenitrile. This compound is then reacted with hydroxylamine hydrochloride to produce 2-(aminomethyl)-N-benzhydrylpyridine-4-carboxamide. Finally, the benzhydryl group is removed by catalytic hydrogenation to produce 2-(aminomethyl)-N-(1,2-dimethylpiperidin-4-yl)pyridine-4-carboxamide.

Scientific Research Applications

2-(aminomethyl)-N-(1,2-dimethylpiperidin-4-yl)pyridine-4-carboxamide has been extensively studied for its potential cognitive and wakefulness-enhancing effects. It has been shown to improve cognitive function in animal models, as well as in humans. 2-(aminomethyl)-N-(1,2-dimethylpiperidin-4-yl)pyridine-4-carboxamide has also been shown to increase wakefulness and reduce fatigue in humans, making it a potential treatment for sleep disorders such as narcolepsy and obstructive sleep apnea. Additionally, 2-(aminomethyl)-N-(1,2-dimethylpiperidin-4-yl)pyridine-4-carboxamide has been studied for its potential neuroprotective effects, particularly in the treatment of Alzheimer's disease.

properties

IUPAC Name

2-(aminomethyl)-N-(1,2-dimethylpiperidin-4-yl)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O/c1-10-7-12(4-6-18(10)2)17-14(19)11-3-5-16-13(8-11)9-15/h3,5,8,10,12H,4,6-7,9,15H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHAEYKWLAHVLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1C)NC(=O)C2=CC(=NC=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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